D-(-)-Dihydrophenylglycin

Description

Properties

IUPAC Name |

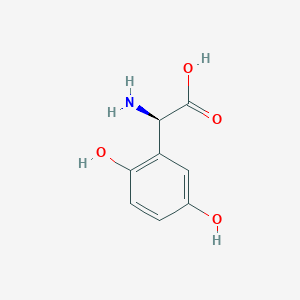

(2R)-2-amino-2-(2,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)5-3-4(10)1-2-6(5)11/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVLTUAAYZRZML-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)[C@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-(-)-Dihydrophenylglycin can be synthesized through several methods, including:

Asymmetric Hydrogenation: This method involves the hydrogenation of phenylglycine derivatives using chiral catalysts to achieve the desired stereochemistry.

Enzymatic Resolution: Enzymes such as lipases or acylases are used to selectively hydrolyze one enantiomer from a racemic mixture, leaving the desired D-(-)-enantiomer.

Chemical Resolution: This involves the use of chiral resolving agents to separate the enantiomers of phenylglycine.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale asymmetric hydrogenation processes due to their efficiency and scalability. The use of chiral catalysts in these processes ensures high enantiomeric purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: This compound can be reduced to form dihydro derivatives with different functional groups.

Substitution: It can participate in substitution reactions where the amino or carboxyl groups are replaced with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidized Derivatives: Such as phenylglyoxylic acid.

Reduced Derivatives: Such as dihydrophenylglycine.

Substituted Derivatives: Various N-alkyl or N-acyl derivatives.

Scientific Research Applications

Antibiotic Synthesis

D-HPG is primarily recognized for its role as a precursor in the synthesis of β-lactam antibiotics, which are widely used to treat bacterial infections. The compound is integral in the production of several antibiotics, including amoxicillin and cephalosporins. Its structural similarity to other amino acids allows it to be incorporated into various antibiotic frameworks, enhancing their efficacy and stability .

Enzymatic Synthesis

Recent advancements have focused on the enzymatic production of D-HPG from racemic mixtures. For example, a tri-enzyme cascade pathway has been developed to efficiently convert DL-HPG into D-HPG using engineered enzymes. This method not only improves yield but also ensures high enantiomeric purity, making it suitable for industrial applications .

Enzyme Engineering

D-HPG serves as a substrate in enzyme engineering studies aimed at improving catalytic efficiency. Research has demonstrated that modifying enzymes like meso-diaminopimelate dehydrogenase can significantly enhance their ability to convert 4-hydroxyphenylglyoxylate into D-HPG. This has implications for biocatalysis in pharmaceutical manufacturing, where increased efficiency can lead to reduced costs and improved sustainability .

Recombinant Microbial Systems

The use of genetically modified microorganisms, such as E. coli strains, has been explored for the production of D-HPG through fermentation processes. These systems can be optimized for higher yields, making them a viable alternative to traditional chemical synthesis methods .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of D-(-)-Dihydrophenylglycin involves its interaction with specific molecular targets, such as enzymes and receptors. Its chiral nature allows it to fit into enzyme active sites with high specificity, influencing biochemical pathways. For example, in the synthesis of beta-lactam antibiotics, it acts as a precursor that undergoes further chemical transformations to form the active antibiotic compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between D-(-)-Dihydrophenylglycin and its analogs:

Structural and Functional Differences

D-(-)-p-Hydroxyphenylglycine vs. D-4-Chlorophenylglycine

- Substituent Effects : The para-hydroxyl group in D-(-)-p-Hydroxyphenylglycine facilitates hydrogen bonding in enzymatic processes, whereas the chloro substituent in D-4-Chlorophenylglycine enhances electrophilicity, improving reactivity in nucleophilic acyl substitutions .

- Applications : The chloro derivative is preferred in cephalosporin synthesis due to its stability under acidic conditions, while the hydroxyl variant is critical for amoxicillin production .

Methyl Ester Derivatives

- Methyl D-(-)-4-Hydroxy-phenylglycinate (C₉H₁₁NO₃) introduces a methyl ester group, improving lipid solubility and facilitating membrane penetration in drug delivery systems . This modification retains the chiral integrity required for antibiotic activity .

Dihydroxyphenylglycine

- Its chelating properties make it valuable in studies targeting oxidative stress .

Pharmacological and Industrial Relevance

- Antibiotic Synthesis: D-(-)-p-Hydroxyphenylglycine is a key intermediate in 6-APA (6-aminopenicillanic acid) production, accounting for >60% of global amoxicillin output .

- Chlorinated Analogs : D-4-Chlorophenylglycine HCl’s electron-withdrawing Cl group accelerates β-lactam ring formation, reducing side reactions in cephalosporin synthesis .

- Ester Derivatives : Methyl esters are utilized in prodrug designs to enhance bioavailability, as seen in preclinical studies for glycopeptide antibiotics .

Research Findings and Data

Stability and Reactivity

- Thermal Stability : D-(-)-p-Hydroxyphenylglycine degrades at 220°C, while its chloro analog remains stable up to 250°C, favoring high-temperature industrial processes .

- Solubility : Aqueous solubility decreases with hydrophobic substituents (e.g., Cl), but esterification reverses this trend (e.g., methyl ester solubility: 25 mg/mL vs. 5 mg/mL for the hydroxyl variant) .

Spectroscopic Data

- NMR : The hydroxyl proton in D-(-)-p-Hydroxyphenylglycine resonates at δ 7.2 ppm (aromatic region), whereas the chloro variant shows a downfield shift to δ 7.6 ppm due to electronegativity .

Q & A

Q. How can researchers mitigate environmental risks during large-scale synthesis of this compound?

- Methodological Answer : Implement green chemistry principles (e.g., solvent substitution with ionic liquids, catalytic recycling). Perform lifecycle assessments (LCA) to quantify waste generation and energy use. Collaborate with waste management specialists to design closed-loop systems for byproduct recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.